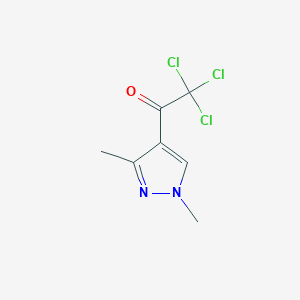
Tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate
Overview
Description
“Tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate” is a chemical compound with the molecular formula C11H23N3O2 . It is used in the field of chemistry for various purposes .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, a solution of tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate was mixed with a solution of NaHCO3 in H2O. The resulting mixture was cooled down to 0 °C and a solution of benzyl chloroformate was added carefully .Molecular Structure Analysis
The molecular structure of “Tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate” consists of 11 carbon atoms, 23 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms . The exact mass of the molecule is 221.141578849 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of “Tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate” include a molecular weight of 229.32 g/mol . The compound has a topological polar surface area of 52.3 Ų .Scientific Research Applications
Molecular Structure and Interactions
- The compound demonstrates unique molecular configurations, particularly in its six-membered ring. This configuration facilitates specific hydrogen bond formations, contributing to its potential applications in chemical synthesis and structural studies (Kolter, Rübsam, Giannis, & Nieger, 1996).
Synthesis and Derivatives
- Research has explored various methods for synthesizing derivatives of tert-butyl 4-oxopiperidine-1-carboxylate. These methods have potential applications in the development of novel chemical compounds for various scientific purposes (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).
Intermediary in Drug Synthesis
- It serves as an important intermediate in the synthesis of protein tyrosine kinase inhibitors, indicating its relevance in pharmaceutical research and drug development (Chen Xin-zhi, 2011).
Stereoselective Synthesis
- The compound is used in stereoselective syntheses, particularly in producing derivatives with specific stereochemical configurations. This is crucial in the field of chiral chemistry and the development of stereochemically pure compounds (Moskalenko & Boev, 2014).
Peptidomimetics
- It plays a role in the synthesis of peptidomimetics, which are molecules mimicking the structure of peptides. This application is particularly relevant in developing new therapeutic agents and studying protein interactions (Franceschini, Sonnet, & Guillaume, 2005).
Chiral Auxiliary
- The compound acts as a chiral auxiliary in various chemical transformations. This application is significant for producing enantiomerically pure compounds, a key aspect in many areas of chemistry and pharmaceuticals (Studer, Hintermann, & Seebach, 1995).
properties
IUPAC Name |
tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)14-7-6-13(5-4-12)9(15)8-14/h4-8,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRRSQHTAKWRQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(=O)C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 2-[4-(ethoxycarbonyl)piperidin-1-yl]pyrimidine-5-carboxylate](/img/structure/B1396528.png)
![2,4,6-Trichloropyrido[3,2-d]pyrimidine](/img/structure/B1396530.png)
![5'-Fluorospiro[cyclopropane-1,3'-indoline]](/img/structure/B1396531.png)
![9-Acetyl-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1396532.png)








![tert-butyl N-(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)carbamate](/img/structure/B1396549.png)